4-Methylumbelliferyl alpha-L-rhamnopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

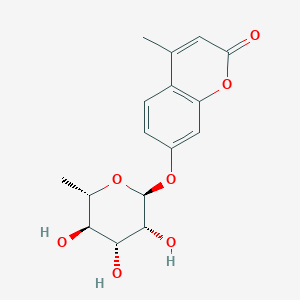

4-methyl-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-JKNOJPNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylumbelliferyl alpha-L-rhamnopyranoside CAS number

An In-depth Technical Guide to 4-Methylumbelliferyl α-L-rhamnopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl α-L-rhamnopyranoside (CAS No. 106488-05-5), a pivotal fluorogenic substrate for the sensitive detection of α-L-rhamnosidase activity. α-L-rhamnosidases are a class of glycoside hydrolase enzymes with significant roles in various biological processes and biotechnological applications, including food technology, pharmacology, and biofuel production.[1][2] This document delineates the core principles of its mechanism, its chemical and physical properties, and a detailed, field-proven protocol for its application in enzymatic assays. Furthermore, it explores the broader applications in glycobiology research and drug discovery, offering insights into data interpretation and experimental design.[3][4][5]

Core Compound Specifications

4-Methylumbelliferyl α-L-rhamnopyranoside is a synthetic compound designed for high-sensitivity enzyme assays.[6] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 106488-05-5 | [3][6][7] |

| Molecular Formula | C₁₆H₁₈O₇ | [6][7][8] |

| Molecular Weight | 322.31 g/mol | [6][7][8] |

| Appearance | Off-White Crystalline Solid | [7] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO and DMF | [7][9][10] |

| Storage Temperature | -20°C to 8°C | [7][9] |

Principle of Fluorogenic Detection

The utility of 4-Methylumbelliferyl α-L-rhamnopyranoside lies in its clever chemical design. The molecule itself is non-fluorescent. It consists of an α-L-rhamnose sugar moiety linked to a 4-methylumbelliferone (4-MU) fluorophore via a glycosidic bond. The enzyme α-L-rhamnosidase specifically recognizes and cleaves this bond.[1][2] This enzymatic hydrolysis releases the rhamnose sugar and the 4-methylumbelliferone leaving group.[11] Once liberated, 4-MU becomes highly fluorescent, emitting a strong signal that can be quantified. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, and thus, to the activity of the α-L-rhamnosidase enzyme in the sample.

The fluorescence of the resulting 4-methylumbelliferone is pH-dependent. The excitation maximum varies, but is typically around 365 nm, while the emission maximum is near 445-450 nm.[9][10][12] The assay is typically terminated by adding a high-pH stop buffer (e.g., pH >10), which serves the dual purpose of halting the enzymatic reaction and maximizing the fluorescent quantum yield of the 4-MU product.[10][11]

Caption: Enzymatic hydrolysis of the substrate.

Applications in Research and Drug Development

The sensitive and specific nature of this fluorogenic assay makes it a valuable tool across several scientific disciplines:

-

Enzyme Characterization: Researchers can determine the kinetic properties of novel α-L-rhamnosidases, such as Kₘ and Vₘₐₓ values, and assess optimal conditions like pH and temperature.[13] For example, an α-L-rhamnosidase from Aspergillus nidulans showed a Kₘ of 0.27 mmol/L using a similar chromogenic substrate.[13]

-

Drug Discovery: The assay is highly adaptable for high-throughput screening (HTS) of chemical libraries to identify potential inhibitors of α-L-rhamnosidase. Such inhibitors could have therapeutic potential, as these enzymes are virulence factors in certain bacterial pathogens.[14]

-

Food and Beverage Industry: α-L-rhamnosidases are used to improve the sensory properties of food and beverages. For instance, they can debitter citrus juices by hydrolyzing flavonoids like naringin and enhance wine aroma by releasing aromatic compounds from glycosylated precursors.[2] This assay provides a precise method for quantifying enzyme activity in commercial preparations.[15]

-

Glycobiology Research: As a class of biochemical reagents, these substrates are fundamental in studying the structure, synthesis, and biological function of sugars and glycans.[3][4][5]

Detailed Experimental Protocol: α-L-Rhamnosidase Activity Assay

This section provides a robust, step-by-step methodology for quantifying α-L-rhamnosidase activity. This protocol is designed for a 96-well microplate format but can be adapted for single cuvette measurements.

Required Reagents and Materials

| Reagent | Preparation Details | Storage |

| Assay Buffer | 50 mM Sodium Acetate, pH 5.0 (pH can be optimized for specific enzymes) | 4°C |

| Substrate Stock | 10 mM 4-Methylumbelliferyl α-L-rhamnopyranoside in DMSO | -20°C, protected from light |

| Standard Stock | 1 mM 4-Methylumbelliferone (4-MU) in DMSO | -20°C, protected from light |

| Stop Buffer | 0.2 M Sodium Carbonate (Na₂CO₃), pH ~10.5 | Room Temperature |

| Instrumentation | Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm) | - |

| Labware | Black, opaque 96-well microplates (for fluorescence) | - |

Assay Workflow

Caption: Standard workflow for the fluorometric assay.

Step-by-Step Procedure

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions from the 1 mM 4-MU stock solution in Assay Buffer to generate standards ranging from 0 to 1000 nM.

-

Add 100 µL of each standard dilution to wells of the 96-well plate.

-

Add 100 µL of Stop Buffer to each standard well. The final volume will be 200 µL. These wells do not contain the substrate or enzyme.

-

-

Set Up the Enzymatic Reaction:

-

In separate wells, prepare sample, control, and blank wells.

-

Sample Wells: Add 50 µL of the diluted enzyme sample.

-

Negative Control Well: Add 50 µL of heat-inactivated enzyme or Assay Buffer alone to measure background substrate hydrolysis.

-

Blank Well: Add 50 µL of Assay Buffer. This will be used to blank the instrument.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 50°C[15]) for 5 minutes.

-

-

Initiate the Reaction:

-

Prepare a working substrate solution by diluting the 10 mM stock to the desired final concentration in pre-warmed Assay Buffer. A typical starting concentration is 100-200 µM.

-

Start the reaction by adding 50 µL of the working substrate solution to all wells (except the standards). The total volume in the reaction wells is now 100 µL.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 15-60 minutes). The time should be chosen to ensure the reaction remains in the linear range.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 100 µL of Stop Buffer to all reaction wells. The high pH immediately halts enzyme activity.[11]

-

-

Measure Fluorescence:

-

Read the plate on a fluorometer using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Interpretation and Considerations

-

Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). This equation is crucial for converting the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculating Enzyme Activity:

-

Subtract the average fluorescence of the negative control wells from the sample wells.

-

Use the standard curve equation to calculate the concentration of 4-MU (in nM) produced in each sample well.

-

Calculate the total amount of 4-MU (in nmol) produced by accounting for the well volume.

-

Divide this amount by the incubation time (in minutes) and the amount of enzyme (in mg) to express the specific activity, typically in units of nmol/min/mg or U/mg.

-

-

Causality and Trustworthiness:

-

Why a Stop Buffer is Critical: The Stop Buffer's high pH is essential not only to denature the enzyme and stop the reaction precisely but also to shift the equilibrium of the 4-MU product to its phenolate form, which is the species responsible for maximal fluorescence, thereby increasing assay sensitivity.[10][11]

-

Inner Filter Effect: At very high substrate or product concentrations, fluorescence may be quenched. Always run a standard curve to ensure your measurements fall within the linear detection range of the instrument.

-

Enzyme Kinetics: To determine the Michaelis-Menten constant (Kₘ), the assay should be performed with varying substrate concentrations. This provides deeper insight into the enzyme's affinity for the substrate.[16]

-

Conclusion

4-Methylumbelliferyl α-L-rhamnopyranoside is an indispensable reagent for researchers in glycobiology and drug development. Its high sensitivity, specificity, and suitability for high-throughput formats provide a reliable system for quantifying α-L-rhamnosidase activity. By understanding the principles behind the assay and carefully controlling experimental variables, scientists can generate accurate and reproducible data to advance their research objectives.

References

-

Saudi Biological Society. 4-Methylumbelliferyl-α-L-rhamnopyranoside. [Link]

-

PubChem. 4-Methylumbelliferyl-alpha-L-rhamnopyranoside. [Link]

-

Sura Cell. 4-Methylumbelliferyl-α-L-rhamnopyranoside. [Link]

-

Scientific Laboratory Supplies. 4-Methylumbelliferyl alpha-L-fucopyranoside, >=97% (TLC). [Link]

-

PubChem. 4-Methylumbelliferyl alpha-L-arabinopyranoside. [Link]

-

Protocols.io. Fluorimetric Enzyme Assay Protocol. [Link]

-

PubMed. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases. [Link]

-

SFU Summit. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases. [Link]

-

Turner BioSystems. Fluorometric detection of 4-methylumbelliferone (4-MU) using the TBS-380 Mini-Fluorometer. [Link]

-

ResearchGate. Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. [Link]

-

Megazyme. alpha-Rhamnosidase (prokaryote). [Link]

-

Peay Lab Protocol. Fluorimetric and Oxidative Enzyme Assay Protocol for ECM root tips. [Link]

-

Saudi Biological Society. 4-Methylumbelliferyl α-L-arabinopyranoside. [Link]

-

PubMed. α-L-rhamnosidase: production, properties, and applications. [Link]

-

PubMed. Aspergillus oryzae α-l-rhamnosidase: Crystal structure and insight into the substrate specificity. [Link]

-

ResearchGate. α-L-Rhamnosidase: A review. [Link]

-

PubMed. Purification and Characterization of an alpha-L-rhamnosidase From Aspergillus Nidulans. [Link]

Sources

- 1. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-METHYLUMBELLIFERYL ALPHA-L-RHAMNOPYRANOSIDE | 106488-05-5 [chemicalbook.com]

- 4. 4-Methylumbelliferyl-α-L-rhamnopyranoside | Saudi Biological Society [saudibiosoc.com]

- 5. 4-Methylumbelliferyl-α-L-rhamnopyranoside | Sura Cell [suracell.com]

- 6. scbt.com [scbt.com]

- 7. synthose.com [synthose.com]

- 8. 4-Methylumbelliferyl-alpha-L-rhamnopyranoside | C16H18O7 | CID 3573836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorogenic, ≥97% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. promega.com [promega.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Purification and characterization of an alpha-L-rhamnosidase from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alpha-Rhamnosidase prokaryote Enzyme | Megazyme [megazyme.com]

- 16. Aspergillus oryzae α-l-rhamnosidase: Crystal structure and insight into the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferyl alpha-L-rhamnopyranoside molecular weight

An In-Depth Technical Guide to 4-Methylumbelliferyl α-L-Rhamnopyranoside

This guide provides an in-depth exploration of 4-Methylumbelliferyl α-L-rhamnopyranoside, a critical fluorogenic substrate for the detection and quantification of α-L-rhamnosidase activity. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles, ensuring robust and reproducible experimental outcomes.

Introduction: The Significance of a Fluorogenic Substrate

In the field of glycobiology, understanding the activity of glycoside hydrolases is paramount.[1][2][3] These enzymes play crucial roles in various biological processes, from microbial pathogenesis to plant cell wall degradation and human metabolism.[4][5] α-L-Rhamnosidases (EC 3.2.1.40), in particular, are enzymes that catalyze the hydrolysis of terminal α-L-rhamnose residues from a wide variety of glycoconjugates.[5]

The precise measurement of α-L-rhamnosidase activity requires sensitive and specific tools. 4-Methylumbelliferyl α-L-rhamnopyranoside (4-MUR) is a premier reagent for this purpose.[4][6] It belongs to a class of biochemicals where a carbohydrate moiety (α-L-rhamnopyranose) is linked to a fluorophore (4-methylumbelliferone, 4-MU). The intact molecule is non-fluorescent. However, upon enzymatic cleavage by α-L-rhamnosidase, the highly fluorescent 4-MU is released. This liberation allows for real-time, quantitative measurement of enzyme activity with high sensitivity.

Physicochemical Properties

A thorough understanding of the substrate's properties is the foundation of any successful assay. The key characteristics of 4-Methylumbelliferyl α-L-rhamnopyranoside are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 322.31 g/mol | [6][7] |

| Molecular Formula | C₁₆H₁₈O₇ | [6][8] |

| CAS Number | 106488-05-5 | [2][6] |

| Appearance | Off-White Crystalline Solid | [9] |

| Purity | ≥98% | [6][9] |

| Solubility | Soluble in DMSO | [9] |

| Melting Point | 227-230 °C | [9] |

| Storage Temperature | 0 to 8 °C | [9] |

Principle of the Fluorogenic Assay

The utility of 4-MUR is rooted in the direct relationship between enzyme activity and fluorescent signal generation. The workflow is designed to ensure that the rate of fluorescence increase is proportional to the amount of active enzyme present.

The Enzymatic Reaction

The core of the assay is the hydrolysis of the glycosidic bond linking the rhamnose sugar to the 4-methylumbelliferone fluorophore. This process is illustrated below.

Caption: Enzymatic cleavage of 4-MUR by α-L-rhamnosidase.

Detection of the Product

The liberated 4-methylumbelliferone (4-MU) exhibits strong fluorescence under alkaline conditions. Its excitation maximum is typically around 365 nm, and its emission maximum is around 445 nm. By measuring the fluorescence intensity over time, a kinetic profile of the enzyme's activity can be established.

Validated Experimental Protocol: Quantitative Assay of α-L-Rhamnosidase

This protocol provides a self-validating system for the accurate measurement of α-L-rhamnosidase activity. The inclusion of controls and a standard curve is critical for trustworthiness and data integrity.

Required Reagents and Equipment

-

Substrate (4-MUR): 4-Methylumbelliferyl α-L-rhamnopyranoside (CAS 106488-05-5)

-

Enzyme Sample: Purified enzyme or crude biological extract

-

Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.5. Expertise Note: The optimal pH can vary between enzymes from different sources (e.g., fungal vs. bacterial). It is crucial to determine the optimal pH for your specific enzyme empirically. A pH of 6.5 is a common starting point for many prokaryotic α-L-rhamnosidases.[10]

-

Stop Solution: 0.5 M Sodium Carbonate or Glycine-NaOH buffer, pH 10.5. Expertise Note: A high pH buffer is essential for two reasons: it denatures the enzyme to halt the reaction, and it maximizes the fluorescence quantum yield of the 4-MU product.

-

Standard: 4-Methylumbelliferone (4-MU)

-

Instrumentation: Fluorescence plate reader or spectrofluorometer

-

96-well black, flat-bottom microplates

Experimental Workflow Diagram

Caption: Step-by-step workflow for the fluorometric enzyme assay.

Step-by-Step Methodology

Part A: Preparation of 4-MU Standard Curve

-

Prepare a 1 mM stock solution of 4-Methylumbelliferone (4-MU) in DMSO.

-

Create a series of dilutions in the Assay Buffer ranging from 0 to 50 µM.

-

Add 100 µL of each standard dilution to a well of the 96-well plate.

-

Add 100 µL of Stop Solution to each well.

-

This curve is essential for converting arbitrary fluorescence units (RFU) into the absolute amount of product (moles of 4-MU).

Part B: Enzyme Reaction

-

Prepare a 1 mM working solution of 4-MUR in Assay Buffer. Trustworthiness Note: Ensure the substrate is fully dissolved. Gentle warming or vortexing may be required.

-

Design your plate layout, including the following crucial controls:

-

Blank: 100 µL Assay Buffer (no enzyme, no substrate).

-

No-Enzyme Control: 50 µL Assay Buffer + 50 µL Substrate Solution.

-

No-Substrate Control: 50 µL Enzyme Sample + 50 µL Assay Buffer.

-

Test Wells: 50 µL Enzyme Sample + 50 µL Substrate Solution.

-

-

Pre-incubate the plate containing the enzyme and buffer at the desired assay temperature (e.g., 50°C) for 5 minutes to ensure thermal equilibrium.[10]

-

Initiate the reaction by adding 50 µL of the pre-warmed 4-MUR substrate solution to all wells except the Blank.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes). Expertise Note: The incubation time should be within the linear range of the reaction. Test multiple time points during assay development to confirm that product formation is linear with time.

-

Terminate the reaction by adding 100 µL of Stop Solution to all wells.

Part C: Data Acquisition and Analysis

-

Read the plate on a fluorescence plate reader with excitation set to ~365 nm and emission set to ~445 nm.

-

Subtract the average fluorescence of the No-Enzyme Control from all test wells.

-

Using the linear regression equation from your 4-MU standard curve (y = mx + c, where y is RFU and x is concentration), convert the corrected RFU values of your samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity. One unit (U) of α-L-rhamnosidase activity is typically defined as the amount of enzyme that releases 1 µmole of 4-MU per minute under the specified assay conditions.

Formula for Activity (U/mL): Activity = ( [4-MU produced in µM] * Total Assay Volume in L ) / ( Incubation Time in min * Enzyme Volume in L )

Conclusion: A Tool for Discovery

4-Methylumbelliferyl α-L-rhamnopyranoside is more than just a chemical; it is a precision tool that enables deep investigation into the function of α-L-rhamnosidases. Its high sensitivity makes it ideal for screening enzyme inhibitors, characterizing enzyme kinetics, and detecting microbial activity in complex samples. By following a well-structured, validated protocol grounded in the principles of enzymology, researchers can generate high-quality, reliable data to advance their scientific objectives.

References

-

4-Methylumbelliferyl-alpha-L-rhamnopyranoside | C16H18O7 | CID 3573836 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Methylumbelliferyl-α-L-rhamnopyranoside . Saudi Biological Society. [Link]

-

Tamayo-Ramos, J. A., et al. (2012). L-Rhamnose induction of Aspergillus nidulans α-L-rhamnosidase genes is glucose repressed via a CreA-independent mechanism acting at the level of inducer uptake . Biotechnology for Biofuels, 5(1), 13. [Link]

-

4-Methylumbelliferyl-α-L-rhamnopyranoside . Sura Cell. [Link]

-

4-Methylumbelliferyl alpha-L-fucopyranoside, >=97% (TLC) . Scientific Laboratory Supplies. [Link]

-

Gloster, T. M., et al. (2013). Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases . Carbohydrate Research, 378, 89-94. [Link]

-

alpha-Rhamnosidase prokaryote Enzyme . Megazyme. [Link]

-

Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases . SFU Summit - Institutional Repository. [Link]

-

Romero, C., et al. (1985). A method for assaying the rhamnosidase activity of naringinase . Analytical Biochemistry, 149(2), 566-571. [Link]

-

Voznyi, Y. V., et al. (1980). A fluorometric assay using 4-methylumbelliferyl alpha-L-iduronide for the estimation of alpha-L-iduronidase activity and the detection of Hurler and Scheie syndromes . Clinica Chimica Acta, 102(1), 127-131. [Link]

Sources

- 1. 4-Methylumbelliferyl-α-L-rhamnopyranoside | Saudi Biological Society [saudibiosoc.com]

- 2. 4-METHYLUMBELLIFERYL ALPHA-L-RHAMNOPYRANOSIDE | 106488-05-5 [chemicalbook.com]

- 3. 4-Methylumbelliferyl-α-L-rhamnopyranoside | Sura Cell [suracell.com]

- 4. L-Rhamnose induction of Aspergillus nidulans α-L-rhamnosidase genes is glucose repressed via a CreA-independent mechanism acting at the level of inducer uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]

- 6. scbt.com [scbt.com]

- 7. fluorogenic, ≥97% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Methylumbelliferyl-alpha-L-rhamnopyranoside | C16H18O7 | CID 3573836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synthose.com [synthose.com]

- 10. alpha-Rhamnosidase prokaryote Enzyme | Megazyme [megazyme.com]

An In-Depth Technical Guide to the Synthesis and Structure of 4-Methylumbelliferyl α-L-Rhamnopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl α-L-rhamnopyranoside (4-MU-α-L-Rha) is a fluorogenic substrate indispensable for the sensitive detection of α-L-rhamnosidase activity. This enzyme plays a crucial role in the degradation of various biologically significant molecules, including bacterial polysaccharides, plant glycosides, and certain therapeutic compounds. The enzymatic cleavage of the α-glycosidic bond in 4-MU-α-L-Rha liberates the highly fluorescent 4-methylumbelliferone (4-MU), providing a robust and continuous method for monitoring enzyme kinetics, screening for inhibitors, and diagnosing enzymatic deficiencies. This guide provides a comprehensive overview of the chemical synthesis, structural elucidation, and application of this vital biochemical tool.

Chemical Synthesis: A Stereoselective Approach

The synthesis of 4-Methylumbelliferyl α-L-rhamnopyranoside is a multi-step process that requires careful control of stereochemistry to ensure the formation of the desired α-anomer. The most common and effective method for achieving this is the Koenigs-Knorr glycosylation reaction, which involves the coupling of a protected glycosyl halide with an alcohol, in this case, 4-methylumbelliferone.

The Rationale Behind the Koenigs-Knorr Method

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, valued for its reliability in forming glycosidic bonds[1][2]. The key to its success lies in the use of a heavy metal salt, typically a silver or mercury salt, as a promoter. This promoter facilitates the departure of the halide leaving group from the anomeric carbon of the glycosyl donor, generating a reactive oxocarbenium ion intermediate. The subsequent nucleophilic attack by the hydroxyl group of the acceptor, 4-methylumbelliferone, leads to the formation of the glycosidic linkage.

The stereochemical outcome of the Koenigs-Knorr reaction is influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. The use of an "anchimeric assisting" group, such as an acetyl group, is critical for achieving high stereoselectivity. The neighboring acetyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate, which blocks one face of the pyranose ring. This steric hindrance directs the incoming nucleophile (4-methylumbelliferone) to attack from the opposite face, resulting in the formation of a 1,2-trans glycosidic bond. In the case of L-rhamnose, this directs the formation of the desired α-anomer.

Experimental Protocol: Synthesis of 4-Methylumbelliferyl α-L-Rhamnopyranoside

This protocol outlines a two-stage synthesis: the preparation of the per-O-acetylated glycosyl donor and its subsequent coupling with 4-methylumbelliferone, followed by deprotection.

Part 1: Preparation of 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl Bromide (Acetobromo-α-L-rhamnose)

-

Acetylation of L-Rhamnose: L-rhamnose is first per-O-acetylated to protect the hydroxyl groups and to introduce the anchimeric assisting group at C-2. This is typically achieved by reacting L-rhamnose with acetic anhydride in the presence of a catalyst such as iodine or a strong acid.

-

Bromination: The resulting per-O-acetylated L-rhamnose is then converted to the glycosyl bromide. A common method involves treatment with a solution of hydrogen bromide in acetic acid. The reaction is carefully monitored to ensure complete conversion without significant degradation. The crude acetobromo-α-L-rhamnose is then purified for the next step.

Part 2: Koenigs-Knorr Glycosylation and Deprotection

-

Glycosylation Reaction:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), 4-methylumbelliferone and a suitable promoter, such as silver carbonate or silver triflate, are suspended in a dry, aprotic solvent like dichloromethane or toluene.

-

A solution of the freshly prepared acetobromo-α-L-rhamnose in the same solvent is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred in the dark for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Glycoside:

-

Upon completion, the reaction mixture is filtered to remove the silver salts.

-

The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product, 4-methylumbelliferyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside, is purified by silica gel column chromatography.

-

-

Deprotection (Zemplén Deacetylation):

-

The purified, acetylated product is dissolved in dry methanol.

-

A catalytic amount of sodium methoxide in methanol is added to the solution. The Zemplén deacetylation is a mild and efficient method for removing acetyl protecting groups from carbohydrates[3][4].

-

The reaction is stirred at room temperature and monitored by TLC until all the starting material is consumed.

-

The reaction is then neutralized with an acidic ion-exchange resin, filtered, and the filtrate is concentrated under reduced pressure.

-

The final product, 4-Methylumbelliferyl α-L-rhamnopyranoside, is purified by recrystallization or silica gel chromatography to yield a white solid.

-

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 4-Methylumbelliferyl α-L-rhamnopyranoside.

Structural Elucidation

The definitive identification and structural confirmation of 4-Methylumbelliferyl α-L-rhamnopyranoside rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₇ | [5] |

| Molecular Weight | 322.31 g/mol | [5] |

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the 4-methylumbelliferyl moiety, the methyl group protons, and the protons of the rhamnopyranose ring. The anomeric proton (H-1) of the α-L-rhamnopyranoside is expected to appear as a doublet at a downfield chemical shift, with a small coupling constant (J₁,₂) typical for an equatorial-axial relationship in the α-anomer.

-

¹³C NMR: The carbon NMR spectrum would show signals corresponding to all 16 carbon atoms in the molecule. The anomeric carbon (C-1) would be readily identifiable by its chemical shift in the region of 95-105 ppm. The remaining carbon signals of the rhamnose and 4-methylumbelliferone moieties would appear in their characteristic regions.

Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or its adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Application in α-L-Rhamnosidase Assays

4-Methylumbelliferyl α-L-rhamnopyranoside is a highly sensitive substrate for the continuous fluorometric assay of α-L-rhamnosidase activity[9]. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent substrate to release the highly fluorescent product, 4-methylumbelliferone.

The Enzymatic Reaction

The α-L-rhamnosidase catalyzes the hydrolysis of the glycosidic bond, as depicted below:

4-Methylumbelliferyl α-L-rhamnopyranoside + H₂O --(α-L-rhamnosidase)--> L-Rhamnose + 4-Methylumbelliferone

The liberated 4-methylumbelliferone exhibits strong fluorescence, with excitation and emission maxima that are pH-dependent. Typically, the fluorescence is measured at an excitation wavelength of around 365 nm and an emission wavelength of approximately 445-460 nm[10].

Diagram of the Enzymatic Hydrolysis

Caption: Enzymatic hydrolysis of 4-MU-α-L-Rha by α-L-rhamnosidase.

Detailed Protocol for a Fluorometric α-L-Rhamnosidase Assay

This protocol provides a general framework for measuring α-L-rhamnosidase activity. Optimal conditions may vary depending on the source of the enzyme and should be determined empirically.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium phosphate buffer, with a pH optimum for the specific α-L-rhamnosidase being studied (often in the range of pH 6.0-7.0)[11].

-

Substrate Stock Solution: Prepare a stock solution of 4-Methylumbelliferyl α-L-rhamnopyranoside (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Enzyme Solution: Prepare a dilution of the α-L-rhamnosidase enzyme in the assay buffer to a concentration that will yield a linear rate of product formation over the desired assay time.

-

Stop Solution: Prepare a high pH buffer, such as 0.2 M sodium carbonate or glycine-NaOH buffer (pH > 10), to terminate the reaction and maximize the fluorescence of the liberated 4-methylumbelliferone.

-

-

Assay Procedure:

-

Set up a reaction mixture in a microplate or cuvette containing the assay buffer.

-

Add the substrate solution to the desired final concentration (e.g., in the range of the enzyme's Km value).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C)[11].

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in fluorescence over time using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm). The assay can be run in a kinetic mode (continuous measurement) or as an endpoint assay.

-

For an endpoint assay, stop the reaction at a specific time point by adding the stop solution.

-

Measure the final fluorescence.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-methylumbelliferone to convert the fluorescence units into the amount of product formed.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Determine the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of 4-methylumbelliferone per minute under the specified assay conditions.

-

Conclusion

4-Methylumbelliferyl α-L-rhamnopyranoside is a powerful tool for the study of α-L-rhamnosidase activity. Its synthesis, while requiring careful execution of classical carbohydrate chemistry techniques, is achievable and provides a reliable source of this valuable substrate. The high sensitivity of the fluorometric assay based on this compound enables detailed kinetic studies, high-throughput screening of enzyme inhibitors, and the development of diagnostic applications. This guide provides the fundamental knowledge for researchers to synthesize, characterize, and effectively utilize 4-Methylumbelliferyl α-L-rhamnopyranoside in their scientific endeavors.

References

-

De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6). Retrieved from [Link]

-

Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives | Request PDF - ResearchGate. (2022, August 6). Retrieved from [Link]

-

Green Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

- Deng, L., Tsybina, P., Gregg, K. J., Mosi, R., Zandberg, W. F., Boraston, A. B., & Vocadlo, D. J. (2013). Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases.

-

Zemplén deacetylation - Chemistry Online. (2023, March 28). Retrieved from [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Deng, L., Tsybina, P., Gregg, K. J., Mosi, R., Zandberg, W. F., Boraston, A. B., & Vocadlo, D. J. (2013). Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases.

-

4-Methylumbelliferyl-alpha-L-rhamnopyranoside | C16H18O7 | CID 3573836 - PubChem. (n.d.). Retrieved from [Link]

-

A fluorometric assay using 4-methylumbelliferyl alpha-L-iduronide for the estimation of alpha-L-iduronidase activity and the detection of Hurler and Scheie syndromes - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. (2022, August 6). Retrieved from [Link]

-

Koenigs–Knorr reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Deng, L., Tsybina, P., Gregg, K. J., Mosi, R., Zandberg, W. F., Boraston, A. B., & Vocadlo, D. J. (2013). Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases. SFU Summit.

-

1H-NMR spectrum of 4-Methylumbelliferone (acetone-d 6 , 298 K, 400 MHz). (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0059622). (n.d.). Retrieved from [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - MDPI. (n.d.). Retrieved from [Link]

-

Fluorometric measurement of alpha-L-iduronidase activity using 4-methylumbelliferyl-alpha-L-iduronide - PubMed. (n.d.). Retrieved from [Link]

-

α-L-Rhamnosidase: A review - ResearchGate. (2022, September 9). Retrieved from [Link]

-

25.6: Reactions of Monosaccharides - Chemistry LibreTexts. (2024, March 23). Retrieved from [Link]

-

13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides Introduction of the Fourier transform (FT) technique into *H. (n.d.). Retrieved from [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - ResearchGate. (2022, October 16). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

alpha-Rhamnosidase prokaryote Enzyme - Megazyme. (n.d.). Retrieved from [Link]

-

Studies on Koenigs-Knorr Glycosidations - ResearchGate. (2022, August 6). Retrieved from [Link]

Sources

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemistry-online.com [chemistry-online.com]

- 5. 4-Methylumbelliferyl-alpha-L-rhamnopyranoside | C16H18O7 | CID 3573836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0059622) [hmdb.ca]

- 8. chempap.org [chempap.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.de [promega.de]

- 11. alpha-Rhamnosidase prokaryote Enzyme | Megazyme [megazyme.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl alpha-L-rhamnopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorogenic Probe for Glycosidase Activity

4-Methylumbelliferyl alpha-L-rhamnopyranoside (4-MUB-α-L-Rha) is a highly sensitive and specific fluorogenic substrate utilized for the detection and quantification of α-L-rhamnosidase activity. This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and data interpretation for professionals in life sciences and drug development. The core principle of its utility lies in the enzymatic release of the highly fluorescent compound 4-methylumbelliferone (4-MU), enabling real-time kinetic measurements of enzyme activity.[1]

The Core Mechanism: From Non-Fluorescent Substrate to Fluorescent Signal

The fundamental mechanism of 4-MUB-α-L-Rha as a reporter for enzyme activity is a two-step process involving enzymatic cleavage followed by pH-dependent fluorescence.

Initially, 4-MUB-α-L-Rha is a non-fluorescent molecule. The rhamnose sugar moiety is linked to the 7-hydroxyl group of 4-methylumbelliferone via an α-glycosidic bond. This linkage effectively quenches the inherent fluorescence of the umbelliferone core.

The enzyme of interest, α-L-rhamnosidase (EC 3.2.1.40), is a glycoside hydrolase that specifically catalyzes the hydrolysis of terminal non-reducing α-L-rhamnose residues from various glycoconjugates.[2][3] When 4-MUB-α-L-Rha is introduced into a system containing active α-L-rhamnosidase, the enzyme recognizes and cleaves the α-glycosidic bond. This enzymatic action releases L-rhamnose and the fluorophore, 4-methylumbelliferone (4-MU).[4]

The fluorescence of the liberated 4-MU is highly dependent on the pH of the surrounding environment.[5][6] The 7-hydroxyl group of 4-MU has a pKa of approximately 7.79.[7] At neutral or acidic pH, the hydroxyl group remains protonated, and the molecule exhibits minimal fluorescence. However, under alkaline conditions (pH > 9), the hydroxyl group is deprotonated to form the phenolate anion, which is the highly fluorescent species.[1][5] This pH-dependent fluorescence is a critical aspect of assay design.

The following diagram illustrates the enzymatic cleavage and subsequent fluorescence of 4-methylumbelliferone.

Quantitative Data Summary

The photophysical properties of the liberated 4-methylumbelliferone are crucial for accurate data interpretation. The following table summarizes these key parameters.

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~360 nm | pH > 9 | [1] |

| ~320 nm | Low pH (1.97-6.72) | [1] | |

| Emission Maximum (λem) | ~449 nm | pH > 9 | [1] |

| 445 - 455 nm | pH dependent | [1] | |

| pKa (7-hydroxyl group) | ~7.79 | [7] |

Experimental Protocol: A Self-Validating System

This section provides a detailed methodology for a fluorometric endpoint assay to determine α-L-rhamnosidase activity. The protocol is designed to be self-validating by including appropriate controls.

I. Reagent Preparation

-

Assay Buffer : Prepare a buffer optimal for the specific α-L-rhamnosidase being investigated. The optimal pH for α-L-rhamnosidases can vary widely, from acidic for fungal enzymes to neutral or alkaline for bacterial enzymes.[8][9] A common starting point is a 50 mM sodium phosphate buffer, pH 6.5.[3]

-

Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this solution in aliquots at -20°C, protected from light.[10]

-

Enzyme Solution : Dilute the enzyme sample to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Stop Solution : Prepare a 0.2 M glycine-NaOH buffer, pH 10.5. This solution serves two purposes: it stops the enzymatic reaction by denaturing the enzyme and it elevates the pH to maximize the fluorescence of the liberated 4-MU.[10]

-

4-Methylumbelliferone (4-MU) Standard Stock Solution : Prepare a 1 mM stock solution of 4-MU in DMSO. This will be used to generate a standard curve.

II. Assay Procedure

The following workflow is designed for a 96-well microplate format.

Step-by-Step Methodology:

-

Prepare a 4-MU Standard Curve :

-

In a 96-well black microplate, prepare serial dilutions of the 4-MU standard stock solution in the assay buffer containing the stop solution (to mimic the final reaction conditions). A typical concentration range would be 0.1 to 10 µM.

-

Include a blank well with only the buffer and stop solution.

-

-

Set up the Enzymatic Reaction :

-

To the appropriate wells of the 96-well plate, add 50 µL of the assay buffer.

-

Add 20 µL of the diluted enzyme solution to the sample wells.

-

For the "no-enzyme" control wells, add 20 µL of assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired temperature for 5 minutes.

-

-

Initiate and Incubate :

-

Start the reaction by adding 30 µL of a working solution of 4-MUB-α-L-Rha (e.g., diluted to 1 mM in assay buffer) to all wells. The final substrate concentration in the 100 µL reaction volume will be 0.3 mM.

-

Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction.

-

-

Stop the Reaction and Measure Fluorescence :

-

Terminate the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 360 nm and emission set to approximately 450 nm.

-

III. Data Analysis and Interpretation

-

Standard Curve : Subtract the fluorescence of the blank from all the 4-MU standard readings. Plot the corrected fluorescence intensity (in Relative Fluorescence Units, RFU) against the known 4-MU concentrations. Perform a linear regression to obtain the slope of the standard curve (RFU/µmole).

-

Enzyme Activity :

-

Subtract the fluorescence of the "no-enzyme" control from the sample readings to correct for any background substrate hydrolysis.

-

Use the slope of the 4-MU standard curve to convert the corrected RFU values of your samples into the amount of 4-MU produced (in µmoles).

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

Causality Behind Experimental Choices:

-

Choice of Buffer and pH : The assay buffer pH is chosen to match the optimal pH of the enzyme to ensure maximal activity.[8]

-

Use of a Stop Solution : An alkaline stop solution is critical for endpoint assays. It halts the enzymatic reaction, ensuring a precise incubation time, and, more importantly, it shifts the pH to a range where the fluorescence of the 4-MU product is maximal, thereby increasing the sensitivity of the assay.[1][5]

-

Inclusion of Controls : The "no-enzyme" control is essential to account for any non-enzymatic hydrolysis of the substrate, which could lead to a false-positive signal. A "no-substrate" control can also be included to measure any intrinsic fluorescence from the enzyme preparation.

-

Standard Curve : A standard curve with the fluorescent product (4-MU) is necessary to convert the arbitrary fluorescence units into a quantitative measure of product formation (moles). This allows for the calculation of specific enzyme activity and facilitates comparisons between different experiments and enzyme preparations.

Conclusion

This compound is a powerful tool for the sensitive and continuous or endpoint measurement of α-L-rhamnosidase activity. A thorough understanding of its mechanism of action, particularly the enzymatic cleavage and the pH-dependent fluorescence of the resulting product, is paramount for designing robust and reliable assays. By following a well-controlled experimental protocol, researchers can accurately quantify enzyme kinetics, screen for inhibitors, and elucidate the role of α-L-rhamnosidases in various biological and pathological processes.

References

-

ResearchGate. (n.d.). Effect of pH on the fluorescence of methylumbelliferone. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Methylumbelliferone (M1381)

- Gee, K. R., Sun, W. C., Bhalgat, M. K., Upson, R. H., Klaubert, D. H., Haugland, R. P., & Haugland, R. P. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Analytical Biochemistry, 273(1), 41–48.

- Munjal, A., Singh, A., & Kuhn, M. L. (2024). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology, 14(15), 4103-4111.

- Thomas, J. A., Buchsbaum, R. N., Zimniak, A., & Racker, E. (1979). Characteristics of fluoroprobes for measuring intracellular pH. Biochemistry, 18(11), 2210–2218.

-

ResearchGate. (2023). α-L-rhamnosidase: production, properties, and applications. Retrieved from [Link]

- Plumed-Ferrer, C., & Väkeväinen, K. (2019). Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids. ACS Omega, 4(1), 2244–2253.

- Różańska, A., & Błaszak, M. (2023). Characterization of α-L-Rhamnosidase and β-D-Glucosidase Subunits of Naringinase Immobilized on a Magnetic Polysaccharide Carrier. International Journal of Molecular Sciences, 24(22), 16301.

- Yadav, S., & Yadav, K. D. S. (2011). α-L-Rhamnosidase: A review. Process Biochemistry, 46(10), 1876-1885.

- Romero, C., Manjón, A., Bastida, J., & Iborra, J. L. (1985). A method for assaying the rhamnosidase activity of naringinase. Analytical Biochemistry, 149(2), 566–571.

- Zhu, X., & Tang, S. (2021). [Enzymatic properties of α-L-rhamnosidase and the factors affecting its activity: a review]. Sheng Wu Gong Cheng Xue Bao, 37(8), 2623–2632.

- Zhu, X., & Tang, S. (2021). Enzymatic properties of α-L-rhamnosidase and the factors affecting its activity: a review. Sheng Wu Gong Cheng Xue Bao, 37(8), 2623-2632.

- Li, Y., Liu, L., Wang, Y., & Wang, F. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLoS ONE, 10(10), e0140851.

- Breccia, J. D., & Siñeriz, F. (2007). Purification and characterization of a novel alkaline α-L-rhamnosidase produced by Acrostalagmus luteo albus. Journal of Applied Microbiology, 103(1), 121–129.

- Sigma-Aldrich. (n.d.). 4-Methylumbelliferyl b-D -galactopyranoside (M1633)

- Różańska, A., & Błaszak, M. (2023). Characterization of α-L-Rhamnosidase and β-D-Glucosidase Subunits of Naringinase Immobilized on a Magnetic Polysaccharide Carrier. International Journal of Molecular Sciences, 24(22), 16301.

- Zhu, X., & Tang, S. (2023). α-L-rhamnosidase: production, properties, and applications. World Journal of Microbiology and Biotechnology, 39(6), 164.

-

Megazyme. (n.d.). alpha-Rhamnosidase prokaryote Enzyme. Retrieved from [Link]

-

ResearchGate. (2017). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside? Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylumbelliferyl-alpha-L-rhamnopyranoside. Retrieved from [Link]

- Li, Y., et al. (2023). Characterization of a Thermophilic and Acidophilic GH78 α-L-Rhamnosidase from Thermotoga sp. 2812B Capable of Efficiently Hydrolyzing a Variety of Natural Flavonoid Diglycosides. International Journal of Molecular Sciences, 24(13), 10892.

- Breccia, J. D., & Siñeriz, F. (2007). Purification and characterization of a novel alkaline α-L- rhamnosidase produced by Acrostalagmus luteo albus. Journal of Applied Microbiology, 103(1), 121-129.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Rhamnosidase prokaryote Enzyme | Megazyme [megazyme.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [Enzymatic properties of α-L-rhamnosidase and the factors affecting its activity: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Substrate Specificity of α-L-Rhamnosidase

Abstract

α-L-Rhamnosidases (EC 3.2.1.40) are a critical class of glycoside hydrolase enzymes that catalyze the specific cleavage of terminal α-L-rhamnose residues from a diverse array of glycoconjugates.[1] This catalytic function is of profound interest in biotechnology, food science, and pharmaceutical development for applications ranging from the debittering of citrus juices to the targeted modification of natural product glycosides to enhance their therapeutic efficacy.[1][2][3] This guide provides a comprehensive exploration of the molecular determinants of α-L-rhamnosidase substrate specificity, the structural basis for substrate recognition, and robust methodologies for its characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the catalytic potential of these versatile enzymes.

Introduction to α-L-Rhamnosidases

α-L-Rhamnosidases are found throughout nature in animals, plants, fungi, and bacteria.[4][5] They play essential roles in the degradation of complex carbohydrates. Based on amino acid sequence similarities, these enzymes are primarily classified into three Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database: GH28, GH78, and GH106.[6][7] While all families catalyze the same fundamental reaction, enzymes within each family, particularly GH78 and GH106, exhibit distinct structural features and substrate preferences that are crucial for their application.[8] The core function involves the hydrolysis of the glycosidic bond between a terminal, non-reducing α-L-rhamnose and an aglycone, which can be another sugar or a non-carbohydrate moiety such as a flavonoid, terpenoid, or steroid.[2]

The industrial and therapeutic value of α-L-rhamnosidases stems from their ability to precisely modify complex molecules. For instance, the enzymatic removal of rhamnose from the flavonoid naringin reduces the bitterness of grapefruit juice.[9] In drug development, derhamnosylation can dramatically improve the bioavailability and pharmacological activity of natural compounds, as the resulting aglycones are often more readily absorbed by the human body.[10][11]

The Structural and Molecular Basis of Substrate Recognition

The specificity of an α-L-rhamnosidase is not accidental; it is dictated by a highly evolved, three-dimensional active site architecture. Understanding this structure is paramount to predicting and engineering enzyme function.

Catalytic Domain and Active Site Cleft

Crystal structures of α-L-rhamnosidases, particularly from the well-studied GH78 family, reveal a conserved catalytic domain, often an (α/α)₆ barrel.[4][7] The active site is located within a deep, narrow pocket or cleft at the C-terminal end of this barrel. This pocket is responsible for two critical functions: specific recognition of the L-rhamnose moiety and positioning of the target glycosidic bond for catalysis.

The L-rhamnose sugar is anchored in the active site through a network of specific hydrogen bonds and hydrophobic interactions. Key acidic residues, such as aspartate (Asp) and glutamate (Glu), act as the catalytic acid/base pair essential for hydrolysis.[9] The precise geometry of this pocket ensures that only L-rhamnose, and not other sugars like glucose or mannose, can bind productively.

Determinants of Glycosidic Linkage Specificity

α-L-Rhamnosidases exhibit marked specificity for the type of glycosidic linkage connecting rhamnose to the aglycone. The most common linkages found in natural substrates are α-1,2, α-1,4, and α-1,6.[5][7]

-

α-1,2 and α-1,6 Linkages: Many enzymes, especially those active on flavonoid glycosides like rutin and naringin, show a preference for these linkages.[12][13] The shape of the active site cleft directs the aglycone portion of the substrate in a specific orientation, allowing the enzyme to access and cleave these bonds efficiently.

-

α-1,3 and α-1,4 Linkages: Specificity for these linkages is also observed, though it may be less common depending on the enzyme source.[12]

The ability of an enzyme to accommodate the aglycone determines its linkage specificity. Enzymes with a more open and accessible active site may exhibit broader specificity, while those with constricted active sites are more selective. For example, some engineered α-L-rhamnosidases show significantly higher catalytic activity on α-1,6 linkages (found in hesperidin) compared to α-1,2 linkages (found in naringin).[13]

The Role of the Aglycone

The chemical nature of the aglycone—the non-rhamnose part of the substrate—is a major determinant of substrate preference. While the enzyme's primary recognition is for the rhamnose moiety, the size, shape, and hydrophobicity of the aglycone must be compatible with the enzyme's surface topology adjacent to the active site.

-

Flavonoid Glycosides: Natural substrates like naringin, rutin, and hesperidin are widely used to characterize enzyme activity.[9][14] An enzyme may efficiently hydrolyze naringin but show little to no activity towards hesperidin, despite both having a terminal rhamnose. This difference arises from the distinct structures of their aglycone portions and how they interact with the enzyme.

-

Synthetic Substrates: For standardized kinetic assays, the synthetic chromogenic substrate p-nitrophenyl-α-L-rhamnopyranoside (pNPR) is invaluable.[5][14] Its small, simple aglycone allows it to fit into the active site of most α-L-rhamnosidases, providing a reliable method for measuring baseline activity. However, high activity on pNPR does not guarantee high activity on bulkier natural substrates.

The logical relationship between enzyme structure and substrate specificity can be visualized as a decision-making process.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. misciwriters.com [misciwriters.com]

- 3. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of a novel two domain GH78 family α-rhamnosidase from Klebsiella oxytoca with rhamnose bound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of α-L-Rhamnosidase and β-D-Glucosidase Subunits of Naringinase Immobilized on a Magnetic Polysaccharide Carrier [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into glycosidic bond specificity of an engineered selective α-L-rhamnosidase N12-Rha via activity assays and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]

A Senior Scientist's Guide to Fluorogenic Substrates for Glycosidase Assays

Introduction: Illuminating the Action of Glycosidases

Glycosidases, or glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing a critical role in a vast array of biological processes. Their functions range from the digestion of carbohydrates to the post-translational modification of proteins and the breakdown of complex glycoconjugates within the lysosome.[1] Consequently, defects in glycosidase activity are implicated in numerous diseases, including lysosomal storage diseases (LSDs) like Pompe and Gaucher disease, diabetes, and cancer.[2][3][4] This central role in health and disease makes glycosidases significant targets for diagnostics and therapeutic drug development.

To study these enzymes, researchers require robust, sensitive, and scalable methods to measure their activity. Fluorogenic assays have emerged as a premier tool, offering superior sensitivity compared to colorimetric assays and lending themselves to the high-throughput screening (HTS) formats essential for modern drug discovery.[2][5][6] This guide provides a comprehensive technical overview of fluorogenic substrates, detailing their mechanism, the major classes of fluorophores, and the critical principles of assay design, optimization, and execution from the perspective of an experienced application scientist.

The Principle: From Quenched Signal to Bright Fluorescence

The core principle of a fluorogenic glycosidase assay is elegant in its simplicity. The substrate consists of a specific carbohydrate moiety (the recognition element for the glycosidase) linked via a glycosidic bond to a fluorophore.[7][8][9] In this conjugated, intact state, the substrate is either non-fluorescent or exhibits very low basal fluorescence.[7][10][11]

The causality is rooted in the electronic properties of the fluorophore. The glycosidic linkage alters the fluorophore's resonant structure, effectively "quenching" its ability to emit light upon excitation. When the target glycosidase recognizes and cleaves the glycosidic bond, the fluorophore is liberated.[7][8] This un-quenching event restores its native electronic configuration, resulting in a dramatic increase in fluorescence intensity upon excitation at the appropriate wavelength.[6] The rate of fluorescence increase is directly proportional to the rate of enzyme activity, allowing for precise quantification.[12]

Figure 1. General mechanism of a fluorogenic glycosidase assay.

A Palette of Probes: Major Classes of Fluorogenic Substrates

The choice of fluorophore is a critical decision in assay development, as its spectral properties and pH sensitivity dictate the assay's performance and compatibility with different instrumentation and biological conditions.

Coumarin-Based Substrates (The Workhorse)

Derivatives of 4-methylumbelliferone (4-MU) are the most widely used fluorogenic substrates for glycosidase assays.[8] Substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) are classic tools for detecting β-glucuronidase activity, notably for identifying E. coli contamination or for use as a reporter gene (GUS) in plant biology.[13][14]

-

Mechanism: Enzymatic cleavage releases the 4-methylumbelliferone fluorophore, which emits a bright blue fluorescence.[8]

-

Expert Insight: A critical limitation of 4-MU is its high pKa of ~8.0.[2] Its fluorescence is highly pH-dependent and is significantly diminished in acidic environments.[15] Lysosomal glycosidases, for instance, have acidic pH optima (typically pH 4.5-5.0).[12] Therefore, assays using 4-MU substrates for these enzymes are typically endpoint assays that require the addition of a high-pH stop buffer (e.g., glycine-carbonate, pH >10) to deprotonate the fluorophore and maximize the fluorescent signal.[2][14][16] This requirement makes them less suitable for continuous kinetic monitoring under native enzyme conditions.

Fluorescein-Based Substrates (The High-Sensitivity Option)

Substrates like Fluorescein di-β-D-galactopyranoside (FDG) and Fluorescein di-β-D-glucuronide (FDGlcU) offer a significant leap in sensitivity.[1][17][18] The non-fluorescent substrate is hydrolyzed in a two-step process to first a mono-glycoside and then to the highly fluorescent fluorescein molecule.[1][10][11]

-

Mechanism: Cleavage of the glycosidic bonds releases fluorescein, which has a high quantum yield and emits green fluorescence.

-

Expert Insight: Fluorescein-based assays are reported to be 100- to 1000-fold more sensitive than radioisotope-based ELISAs.[1] Their fluorescence is less pH-dependent in the physiological range compared to 4-MU, making them more amenable to continuous assays.[1] However, a known issue is the potential for the fluorescent product to leak from living cells, which can be a confounding factor in cell-based assays.[1]

Resorufin-Based Substrates (The Red-Shifted Solution)

Resorufin-based glycosides represent a significant advancement, particularly for high-throughput screening.[2][4]

-

Mechanism: Enzymatic hydrolysis releases the resorufin aglycone, which emits a long-wavelength red fluorescence.[2][19]

-

Expert Insight: The key advantage of resorufin is its red-shifted emission spectrum (around 585-590 nm).[2][4][19] Many compound libraries used in drug screening contain molecules that are autofluorescent in the blue or green spectrum, which can cause significant interference with 4-MU or fluorescein-based assays.[2][20][21][22] By shifting the detection window to the red spectrum, resorufin-based assays dramatically reduce the rate of false positives from compound interference.[2][23] Furthermore, resorufin's low pKa (~6.0) makes its fluorescence robust at the acidic pH optima of lysosomal enzymes, allowing for continuous kinetic assays without the need for a stop solution.[2][4][19]

Data Presentation: Comparison of Common Fluorophores

| Fluorophore | Common Substrate Abbreviation | Excitation (nm) | Emission (nm) | Optimal pH for Fluorescence | Key Advantages | Key Limitations |

| 4-Methylumbelliferone | MUG, MU-GLU, etc. | ~365[24] | ~445-460[8][24] | Alkaline (>9)[8][14] | Cost-effective, widely used | pH sensitivity requires stop buffer for acidic enzymes; blue fluorescence susceptible to compound interference.[2] |

| Fluorescein | FDG, FDGlcU | ~498[18] | ~517-520[17][18] | Neutral to Alkaline | High sensitivity, high quantum yield.[1][17] | Potential for product leakage from cells; green fluorescence can have interference issues.[1][20] |

| Resorufin | Res-α-glc | ~571[2][4][19] | ~585-590[2][4][19] | Neutral to Acidic[2] | Reduced interference from autofluorescent compounds; ideal for continuous kinetic assays at acidic pH.[2][23] | Can be more expensive than 4-MU substrates. |

Assay Design and Optimization: A Self-Validating System

A robust assay is a self-validating one. Every experimental choice must be deliberate and grounded in an understanding of enzyme kinetics and fluorophore chemistry.

The Causality of Component Concentration

-

Enzyme Concentration: The concentration should be chosen to ensure the reaction rate is linear over the desired time course. This is determined empirically by running a matrix of enzyme concentrations against a fixed substrate concentration. The goal is to be in a range where the initial velocity is directly proportional to the enzyme concentration.

-

Substrate Concentration (The Michaelis-Menten Consideration): For inhibitor screening, it is crucial to understand the Michaelis-Menten constant (K_m) of the substrate. The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).

-

Expert Rationale: Assays are typically run with the substrate concentration at or below the K_m. This ensures that the assay is sensitive to competitive inhibitors. If the substrate concentration is too high (saturating), a competitive inhibitor will be less effective at binding to the enzyme's active site, potentially leading to false-negative results.[23] K_m and V_max can be determined by measuring initial reaction velocities across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.[25][26][27][28]

-

Buffer and pH: The Non-Negotiable Parameter

The pH of the assay buffer is paramount. It represents a compromise between the optimal pH for enzyme activity and the optimal pH for the fluorophore's signal.

-

Expert Rationale: Most glycosidases have a distinct pH optimum, often acidic for lysosomal enzymes or neutral for others.[12][29][30][31] Running the assay at the enzyme's pH optimum is essential for biological relevance. As discussed, this choice directly influences the fluorophore selection. For a lysosomal enzyme at pH 5.0, a resorufin-based substrate is ideal for a continuous assay, while a 4-MU substrate would necessitate an endpoint assay with a pH-shifting stop buffer.[2]

Essential Controls for Trustworthy Data

To ensure data integrity, every assay plate must include a specific set of controls:

-

No-Enzyme Control (Blank): Substrate in buffer alone. This measures the rate of non-enzymatic substrate degradation and background fluorescence. This value is subtracted from all other wells.

-

No-Substrate Control: Enzyme in buffer alone. This accounts for any intrinsic fluorescence of the enzyme preparation.

-

Positive Inhibition Control: A known inhibitor of the enzyme is included. This validates that the assay can detect inhibition.

-

Solvent Control (e.g., DMSO): Test compounds are often dissolved in DMSO. This control ensures the solvent itself does not affect enzyme activity.

Experimental Protocols: Step-by-Step Methodologies

Protocol: Endpoint Assay for a Lysosomal Glucosidase using a 4-MU Substrate

This protocol is designed for determining enzyme activity in a cell lysate.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 4.8.

-

Substrate Stock: 10 mM 4-Methylumbelliferyl-α-D-glucopyranoside in DMSO.

-

Working Substrate Solution: Dilute the stock to 200 µM in Assay Buffer. (Final concentration in assay will be 100 µM).

-

Stop Buffer: 0.5 M Glycine-Carbonate buffer, pH 10.4.

-

Lysate: Prepare cell or tissue lysate in a suitable lysis buffer containing protease inhibitors and determine total protein concentration. Dilute lysate in Assay Buffer to a working concentration (to be determined empirically).

-

-

Assay Procedure (96-well format):

-

Add 50 µL of diluted lysate to appropriate wells of a black, flat-bottom 96-well plate.

-

For blank wells, add 50 µL of Assay Buffer instead of lysate.

-

Initiate the reaction by adding 50 µL of Working Substrate Solution to all wells. Final volume is 100 µL.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Terminate the reaction by adding 100 µL of Stop Buffer to all wells.

-

Read the plate on a fluorescence plate reader with excitation at ~365 nm and emission at ~450 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Generate a standard curve using free 4-Methylumbelliferone to convert relative fluorescence units (RFU) to pmol of product.

-

Calculate enzyme activity, typically expressed as nmol/hr/mg of total protein.

-

Protocol: Kinetic Assay for HTS of Glucosidase Inhibitors using a Resorufin Substrate

This protocol is designed for a 384-well plate HTS format.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.2.

-

Enzyme Solution: Recombinant α-glucosidase diluted in Assay Buffer to a working concentration (e.g., 2X final concentration).

-

Substrate Solution: Resorufin α-D-glucopyranoside diluted in Assay Buffer to a working concentration (e.g., 2X final concentration, at K_m value of 80 µM).[23]

-

Compound Plate: Test compounds serially diluted in DMSO, then further diluted in Assay Buffer.

-

-

Assay Procedure (384-well format):

-

Using an automated liquid handler, dispense 5 µL of compound solution (or DMSO for controls) into the wells of a black, low-volume 384-well plate.

-

Add 10 µL of Enzyme Solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of Substrate Solution. Final volume is 25 µL.

-

Immediately place the plate in a kinetic fluorescence plate reader (e.g., FlexStation, PHERAstar).

-

Read fluorescence every 60 seconds for 30 minutes, with excitation at ~570 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Calculate the initial velocity (V_0) for each well by determining the slope of the linear portion of the fluorescence versus time curve (RFU/min).

-

Normalize the data to controls: % Inhibition = [1 - (V_0_compound / V_0_DMSO)] * 100.

-

Plot % Inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Applications in Research and Drug Development

Fluorogenic glycosidase assays are indispensable across multiple scientific domains:

-

Disease Diagnosis: They are the cornerstone for diagnosing lysosomal storage diseases from patient samples like dried blood spots, fibroblasts, or serum.[3][12][16][32][33] The assay provides a direct functional measure of enzyme deficiency.

-

High-Throughput Screening (HTS): The simplicity and scalability of these assays make them ideal for screening large compound libraries to identify novel enzyme inhibitors or activators (chaperones).[1][2][6][23][34][35]

-

Basic Research: They are used to characterize newly discovered enzymes, determine their kinetic parameters, and study their biological roles in various cellular pathways.[5][6]

Figure 2. High-throughput screening workflow for glycosidase inhibitors.

Troubleshooting: Navigating Common Pitfalls

Even with a well-designed assay, interference can occur. A senior scientist must be able to identify and mitigate these issues.

-

Compound Autofluorescence: As mentioned, test compounds may fluoresce at the assay wavelengths, creating a false-positive signal.[22][36]

-

Inner Filter Effect: At high concentrations, colored or UV-absorbent compounds can absorb the excitation or emission light, quenching the signal and leading to false negatives.[20][27][36]

-

Mitigation Strategy: Running a counter-screen with the fluorescent product (e.g., free resorufin) in the presence of the test compounds can identify quenchers. If a compound quenches the signal, it must be flagged. Front-face fluorescence readers can also help mitigate this effect compared to standard 90-degree optics.[25]

-

-

Enzyme Instability: The enzyme may lose activity over the course of the assay, especially during long incubation times or in the presence of certain solvents.

-

Mitigation Strategy: Include a stability control (enzyme incubated in buffer for the full assay duration, with substrate added only at the end) to assess activity loss. Adding stabilizing agents like BSA to the buffer can sometimes help.

-

Conclusion and Future Outlook

Fluorogenic substrates are powerful and versatile tools that have revolutionized the study of glycosidases. Their high sensitivity, adaptability to kinetic and endpoint formats, and suitability for high-throughput applications have made them indispensable in diagnostics and drug discovery. The continued development of novel substrates with improved properties—such as greater selectivity for enzyme isoforms, enhanced cellular retention, and fluorescence in the far-red or near-infrared spectrum—will further refine our ability to probe the complex biology of these crucial enzymes and accelerate the development of new therapies for a host of human diseases.[3][37][38][39]

References

-

A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

[Design of fluorogenic substrates of lysosomal hydrolases and their use in the study and diagnosis of hereditary enzyme defects]. (1995). PubMed. Retrieved January 12, 2026, from [Link]

-

Laboratory diagnosis of lysosomal storage diseases. (2008). NCBI. Retrieved January 12, 2026, from [Link]

-

Diagnostic methods for Lysosomal Storage Disease. (2018). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Newborn Screening for Lysosomal Storage Diseases Review. (2015). Ovid. Retrieved January 12, 2026, from [Link]

-

Fluorogenic Assay Kits. (n.d.). BPS Bioscience. Retrieved January 12, 2026, from [Link]

-

4-Methylumbelliferyl-β-D Glucuronide Test: Introduction, Principle, Proced. (n.d.). universe84a. Retrieved January 12, 2026, from [Link]

-

Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities. (2016). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci. (2004). PubMed. Retrieved January 12, 2026, from [Link]

-